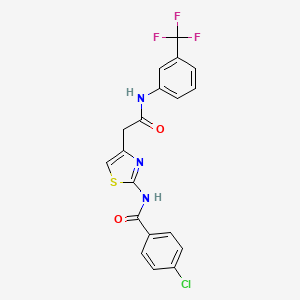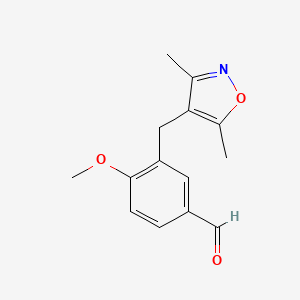
3-(3,5-Dimetil-isoxazol-4-ilmetil)-4-metoxi-benzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the biological activity of isoxazole derivatives, including their antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
The primary target of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde is BRD4 , a protein that plays a crucial role in the regulation of gene expression . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde interacts with its target, BRD4, by inhibiting its activity . This inhibition results in significant anti-proliferative activity against certain cancer cell lines .
Biochemical Pathways
The inhibition of BRD4 by 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde affects several biochemical pathways. It modulates the expression of c-MYC and γ-H2AX , induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in certain cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The result of the action of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde is a decrease in the proliferation of certain cancer cells . This is achieved through the modulation of gene expression, induction of DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest .
Action Environment
The action, efficacy, and stability of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the temperature
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylisoxazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzoic acid.
Reduction: 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-phenyl-amine: Another isoxazole derivative with similar structural features but different functional groups.
4-(3-(3,5-Dimethyl-isoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A compound with a similar isoxazole core but different substituents, used as a potential BRD4 inhibitor.
Uniqueness
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and aldehyde groups provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-13(10(2)18-15-9)7-12-6-11(8-16)4-5-14(12)17-3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMFDJYFADPPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=C(C=CC(=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)

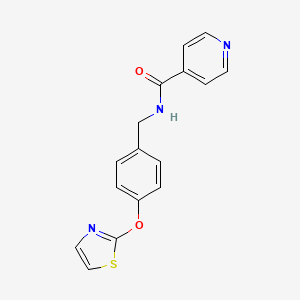
![8-{3'-chloro-[1,1'-biphenyl]-4-carbonyl}-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2519380.png)

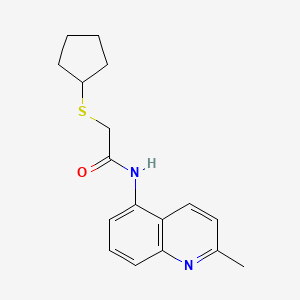
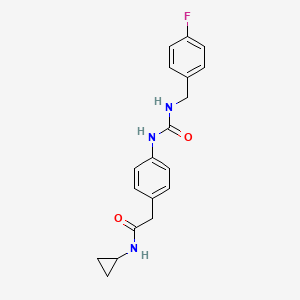
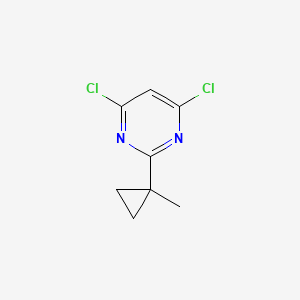
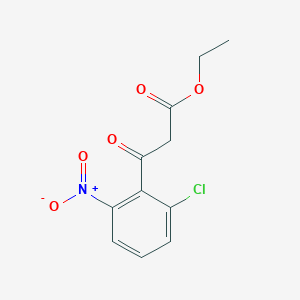
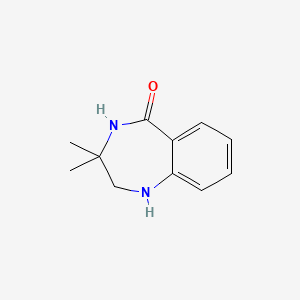
![2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2519392.png)
![N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519395.png)
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2519396.png)
